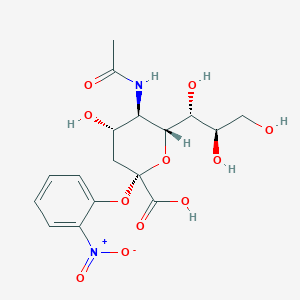
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid is a synthetic derivative of N-acetylneuraminic acid, a sialic acid commonly found in glycoproteins and glycolipids This compound is characterized by the presence of an o-nitrophenyl group attached to the second carbon of the neuraminic acid structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid typically involves the glycosylation of phenol with N-acetylneuraminic acid oxazoline, followed by nitration of the aromatic moiety. The glycosylation reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as boron trifluoride etherate. The nitration step involves the use of a nitrating agent like nitric acid or a mixture of nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation and nitration processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to a hydroxylamine intermediate using milder reducing agents such as sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium dithionite, zinc dust, ammonium chloride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Reduction: Formation of 2-O-(o-Aminophenyl)-alpha-D-N-acetylneuraminic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex glycosides and glycoconjugates.
Biology: Employed in the study of glycan interactions and as a substrate for glycosidase enzymes.
Medicine: Investigated for its potential role in drug delivery systems and as a diagnostic tool for detecting specific glycan structures.
Industry: Utilized in the production of glycosylated biomolecules and as a reagent in organic synthesis.
作用機序
The mechanism of action of 2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid involves its interaction with specific molecular targets, such as glycosidase enzymes. The o-nitrophenyl group can act as a chromogenic or fluorogenic reporter, allowing for the detection and quantification of enzyme activity. The compound’s unique structure enables it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
類似化合物との比較
Similar Compounds
2-Nitrophenylacetic acid: An organic compound used in organic synthesis and as an herbicide.
o-Nitrophenyl-beta-D-galactopyranoside: A chromogenic substrate for beta-galactosidase enzymes.
p-Nitrophenyl-alpha-D-glucopyranoside: A chromogenic substrate for alpha-glucosidase enzymes.
Uniqueness
2-O-(o-Nitrophenyl)-alpha-D-N-acetylneuraminic acid is unique due to its specific glycosidic linkage and the presence of the o-nitrophenyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C17H22N2O11 |
|---|---|
分子量 |
430.4 g/mol |
IUPAC名 |
(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(2-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C17H22N2O11/c1-8(21)18-13-10(22)6-17(16(25)26,30-15(13)14(24)11(23)7-20)29-12-5-3-2-4-9(12)19(27)28/h2-5,10-11,13-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26)/t10-,11+,13+,14+,15+,17+/m0/s1 |
InChIキー |
HWBGFIGDTJBVQD-ZLVOJWICSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O |
正規SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2=CC=CC=C2[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropyl-3,4-dihydro-2H-1,3-oxazino[6,5-b]quinolin-2-one](/img/structure/B13840068.png)
![prop-2-enyl N-[9-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B13840073.png)


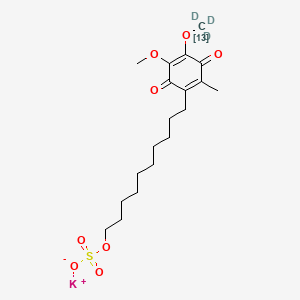
![[2-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13840097.png)

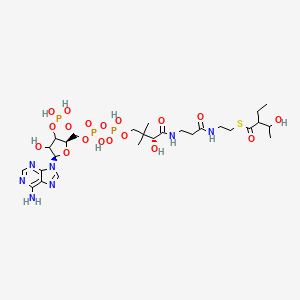
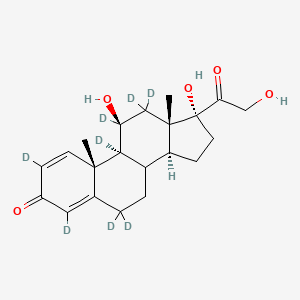
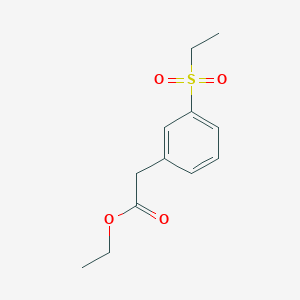
![[(E,5R,6R)-6-acetyloxy-6-[(2S,5S,11S,14S,17S,20S,23R,26S,29S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-5-methylhex-2-enyl] acetate](/img/structure/B13840120.png)

![Methyl 4-(1-phenylpropan-2-ylcarbamoyl)-8,8a-dihydro-[1,3]dioxino[5,4-d][1,3]dioxine-8-carboxylate](/img/structure/B13840136.png)

